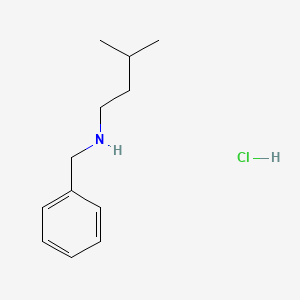

1-(benzylsulfanyl)-3-(chloromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available in the resources I have, it might be synthesized through a series of substitution reactions . For instance, a possible method could involve the reaction of methylbenzene with chlorine in the presence of ultraviolet light, leading to (chloromethyl)benzene . Further reactions could introduce the benzylsulfanyl group.Chemical Reactions Analysis

The compound might undergo various chemical reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The chloromethyl and benzylsulfanyl groups could also participate in reactions typical of halides and sulfides.Applications De Recherche Scientifique

Organic Synthesis

1-(benzylsulfanyl)-3-(chloromethyl)benzene: is a valuable intermediate in organic synthesis. It can be used to introduce benzylsulfanyl and chloromethyl functional groups into complex molecules, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and dyestuff .

Fluorophore Development

This compound can serve as a precursor in the development of single-benzene-based fluorophores (SBBFs). SBBFs have applications in fluorescence-based materials and techniques, such as analytical, imaging, and sensing technologies. The electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone is essential for the photophysical properties of these materials .

Polymer Chemistry

In polymer chemistry, 1-(benzylsulfanyl)-3-(chloromethyl)benzene can be utilized in the mechanistic study and synthesis of polyphenylene-type polymers. These polymers have potential applications in high-performance materials due to their thermal stability and electrical conductivity .

Cancer Research

The compound’s ability to decompose into benzene under certain conditions has sparked research into chemical methods to suppress this conversion. This is particularly relevant in the context of benzoyl peroxide-based acne medications, where the formation of benzene, a known carcinogen, is a significant concern .

Mécanisme D'action

Target of Action

Similar compounds, such as chlorobenzene and methyl chloride, are known to interact with various enzymes and receptors in the body .

Mode of Action

For instance, in the presence of a Lewis acid catalyst, methyl chloride can form a reactive, electrophilic methenium ion, which can then interact with the π system of the benzene ring of chlorobenzene .

Biochemical Pathways

Benzene, a structurally similar compound, is known to be metabolized in the liver and forms several metabolites that can be toxic to the human body .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Similar compounds are known to interact with various enzymes and receptors in the body, potentially leading to a variety of physiological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(benzylsulfanyl)-3-(chloromethyl)benzene . For example, exposure to benzene has been associated with a range of acute and long-term adverse health effects and diseases, including cancer and hematological effects .

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(benzylsulfanyl)-3-(chloromethyl)benzene involves the introduction of a benzylsulfanyl group and a chloromethyl group onto a benzene ring.", "Starting Materials": [ "Benzene", "Benzyl chloride", "Sodium sulfide", "Chloromethyl methyl ether", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Benzene is treated with sodium sulfide to form thiophenol.", "Thiophenol is then reacted with benzyl chloride in the presence of sodium hydroxide to form benzyl phenyl sulfide.", "Benzyl phenyl sulfide is then treated with chloromethyl methyl ether in the presence of hydrochloric acid to form 1-(benzylsulfanyl)-3-(chloromethyl)benzene.", "The product is then extracted with diethyl ether and purified by recrystallization." ] } | |

Numéro CAS |

123926-49-8 |

Formule moléculaire |

C14H13ClS |

Poids moléculaire |

248.8 |

Pureté |

75 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.